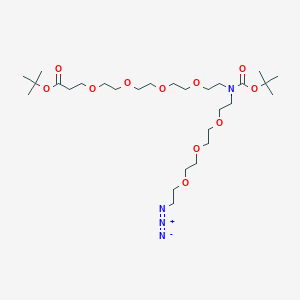

N-(Azido-PEG3)-N-Boc-PEG4-Boc

Description

N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is a heterobifunctional PEG linker that possesses three distinct functional groups: an azide (B81097), a Boc-protected amine, and a t-butyl ester. These groups provide orthogonal reactivity, allowing for sequential and specific chemical modifications. The central PEG chain imparts favorable solubility and pharmacokinetic properties in biological applications.

| Property | Value |

| Chemical Formula | C28H54N4O11 |

| Molecular Weight | 622.8 g/mol |

| CAS Number | 2112731-94-7 |

Polyethylene (B3416737) glycol (PEG) linkers are polymers of ethylene (B1197577) oxide that have become indispensable in chemical and biomedical research. Their hydrophilicity, biocompatibility, and lack of toxicity make them ideal for a variety of applications. The process of attaching PEG chains to molecules, known as PEGylation, can enhance the solubility and stability of biomolecules and drugs. In drug delivery, PEG linkers can prolong the circulation time of therapeutic agents in the bloodstream.

PEG linkers can be linear or branched and are classified as either monodispersed or polydispersed. reagentia.eu Monodispersed PEGs, also known as discrete PEGs, consist of a precise number of PEG units, resulting in a single chemical structure with a specific molecular weight. reagentia.eu This uniformity is crucial for the synthesis of well-defined molecular constructs.

Multifunctional building blocks are molecules that contain two or more reactive groups. When these groups have different chemical reactivities, they are referred to as heterobifunctional. Such linkers are of great importance in constructing complex molecules as they allow for controlled, stepwise synthesis. The ability to selectively modify one part of the molecule while leaving others intact is a cornerstone of modern synthetic chemistry. This orthogonal reactivity is essential for building sophisticated architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Branched PEG linkers, a class to which N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester belongs, are particularly useful in ADC research as they can increase the drug-to-antibody ratio (DAR). broadpharm.com

N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is a prime example of a multifunctional building block designed for advanced applications. Its utility stems from the distinct properties of its three functional groups:

The Azide Group (N3): This group is a key component for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. biochempeg.com The azide functionality is stable under most reaction conditions and can undergo highly efficient copper-catalyzed or strain-promoted cycloaddition reactions with alkynes to form stable triazole rings. biochempeg.combroadpharm.com This allows for the straightforward conjugation of the linker to molecules containing an alkyne group.

The Boc-Protected Amine (N-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed under mildly acidic conditions. This allows for the unmasking of the amine at a desired stage of the synthesis, enabling its reaction with carboxylic acids, activated esters, or other electrophiles.

The t-butyl ester: Similar to the Boc group, the t-butyl ester serves as a protecting group for a carboxylic acid. It can also be cleaved under acidic conditions to reveal the carboxylic acid, which can then be coupled with an amine-containing molecule.

The presence of these three orthogonally protected functional groups in N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester allows for a high degree of control in the synthesis of complex molecules. For instance, the azide can be used for an initial "click" conjugation, followed by the selective deprotection of either the Boc-protected amine or the t-butyl ester for subsequent modifications. This stepwise approach is particularly valuable in the construction of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and PEG-based linkers are commonly used. A molecule like N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester can be used to connect the target protein-binding ligand and the E3 ligase-binding ligand in a controlled manner. For example, the azide end could be "clicked" to one ligand, and then the protecting groups on the other ends could be sequentially removed to attach the second ligand and potentially other moieties to fine-tune the PROTAC's properties. The use of azide- and alkyne-functionalized linkers has been shown to expedite the synthesis of PROTAC libraries for optimization studies. nih.gov

In the development of chemical biology tools, linkers with bio-orthogonal reactive groups like azides are used to tag and study biomolecules in their native environments. rockefeller.edu The ability to attach probes or other functional molecules with high specificity is essential for understanding complex biological processes.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N4O11/c1-27(2,3)42-25(33)7-11-35-15-19-39-23-24-41-22-18-38-14-10-32(26(34)43-28(4,5)6)9-13-37-17-21-40-20-16-36-12-8-30-31-29/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZKOCYNJSTOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Controlled Chemical Transformations

Strategies for the Synthesis of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester

The synthesis of this complex branched PEG linker is not a trivial endeavor and typically involves a multi-step, convergent strategy. This approach allows for the careful construction of precursor molecules that are then coupled to form the final trifunctional structure.

Precursor Derivatization Approaches

A plausible and efficient synthetic route commences with the preparation of two key precursor arms. The first arm is an azido-terminated PEG chain, while the second is a Boc-protected amino-PEG chain that also incorporates a carboxylic acid functionality, which is in turn protected as a t-butyl ester.

The synthesis of the azido-PEG3-amine precursor can be initiated from a commercially available amino-PEG3-alcohol. The terminal hydroxyl group is first activated, typically through mesylation with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM). This is followed by a nucleophilic substitution with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield the azido-PEG3-amine. nih.gov

The second precursor, a Boc-protected amino-PEG4-carboxylic acid, can be synthesized starting from a commercially available amino-PEG4-carboxylic acid. The amino group is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, often in a solvent mixture like dioxane and water. oup.comoup.comtandfonline.com The carboxylic acid is then protected as a t-butyl ester. This can be achieved by reacting the Boc-protected PEG acid with a t-butylating agent such as tert-butyl bromide in the presence of a base, or by using tert-butyl acetate (B1210297) with a strong acid catalyst. nih.gov

Finally, the two precursor arms are coupled. A common method to form the central tertiary amine is through reductive amination. rsc.orgnih.govmasterorganicchemistry.com The azido-PEG3-amine can be reacted with a suitable aldehyde-functionalized and Boc-protected PEG4-t-butyl ester. The resulting imine intermediate is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the final N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester. masterorganicchemistry.com

A convergent synthesis pathway for similar trifunctional oligoethyleneglycol-amine linkers has been reported, which involves the reductive coupling of a primary azide with bifunctional OEG-azide precursors, leading to a symmetrical dialkylamine. rsc.orgucsf.edu This highlights the feasibility of forming the central amine through reductive coupling strategies.

Table 1: Key Precursor Synthesis Reactions

| Step | Reactants | Reagents | Product | Typical Yield (%) |

| Mesylation of HO-PEG3-NH₂ | HO-PEG3-NH₂, Methanesulfonyl chloride | Triethylamine, Dichloromethane | MsO-PEG3-NH₂ | >95 |

| Azidation of MsO-PEG3-NH₂ | MsO-PEG3-NH₂, Sodium azide | Dimethylformamide | N₃-PEG3-NH₂ | ~90 |

| Boc Protection of H₂N-PEG4-COOH | H₂N-PEG4-COOH, (Boc)₂O | Base (e.g., NaHCO₃), Dioxane/Water | Boc-HN-PEG4-COOH | >90 |

| t-Butyl Esterification | Boc-HN-PEG4-COOH, t-Butyl acetate | Perchloric acid | Boc-HN-PEG4-COOtBu | ~70 |

| Reductive Amination | N₃-PEG3-NH₂, Aldehyde-PEG4(Boc)-COOtBu | NaBH₃CN, Methanol | N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester | Variable |

Optimization of Key Reaction Pathways for Azide Introduction and PEGylation

The PEGylation step, in this case, the coupling of the two PEG arms, is central to the synthesis. If a reductive amination strategy is employed, the formation of the imine and its subsequent reduction need to be carefully controlled. The pH of the reaction medium is a key parameter to optimize for imine formation. The choice of the reducing agent is also important; sodium cyanoborohydride is often preferred as it is selective for the reduction of imines in the presence of other functional groups. masterorganicchemistry.com

For stepwise PEG synthesis, one-pot procedures involving deprotection and coupling have been developed to improve efficiency and reduce the need for intermediate purification steps. beilstein-journals.orgnih.govresearchgate.net While these are typically for linear PEGs, the principles of minimizing workup and purification can be applied to the synthesis of branched structures.

Orthogonal Protecting Group Chemistry in N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester Transformations

The strategic inclusion of the Boc and t-butyl ester protecting groups allows for the selective deprotection and functionalization of the amine and carboxylic acid moieties, respectively, while the azide group remains intact for subsequent click chemistry reactions. This orthogonal protection strategy is a cornerstone of its utility in constructing complex bioconjugates. organic-chemistry.org

Chemoselective Cleavage Methodologies for the t-Butyl Ester Functionality

The t-butyl ester is also susceptible to acidic conditions, but its cleavage generally requires stronger acidic conditions or prolonged reaction times compared to the Boc group. This inherent difference in reactivity allows for the selective deprotection of the Boc group as described above.

However, for the selective cleavage of the t-butyl ester while retaining the Boc and azide groups, alternative methods are required. A particularly effective method involves the use of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in refluxing acetonitrile (B52724). This reagent combination has been shown to selectively cleave t-butyl esters in the presence of N-Boc protecting groups, reversing the usual selectivity observed under standard acidic conditions. precisepeg.com Another Lewis acid-based approach utilizes zinc bromide (ZnBr₂) in dichloromethane, although its selectivity can be substrate-dependent. organic-chemistry.org

Table 2: Orthogonal Deprotection Strategies

| Deprotection Target | Reagents and Conditions | Resulting Functional Group | Orthogonality |

| Boc-Amine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Primary Amine (-NH₂) | Preserves t-butyl ester and azide |

| t-Butyl Ester | CeCl₃·7H₂O, NaI in refluxing Acetonitrile | Carboxylic Acid (-COOH) | Preserves Boc-amine and azide |

Rational Derivatization and Functionalization of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester

The true utility of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester lies in its capacity for sequential and site-specific functionalization after selective deprotection.

Following the selective removal of the Boc group, the newly exposed primary amine can be readily functionalized. Common reactions include acylation with activated esters (e.g., NHS esters), isothiocyanates, or carboxylic acids using standard peptide coupling reagents like HATU or HOBt/DIC. nih.gov This allows for the attachment of a wide range of molecules, such as fluorescent dyes, biotin (B1667282) tags, or small molecule drugs. The resulting product would be an N-acylated-(Azido-PEG3)-N-PEG4-t-butyl ester.

Conversely, after the selective cleavage of the t-butyl ester, the resulting carboxylic acid becomes available for derivatization. It can be coupled with primary amines using carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form stable amide bonds. broadpharm.comcd-bioparticles.net This enables the conjugation of peptides, proteins, or other amine-containing molecules. The product of this reaction would be an N-(Azido-PEG3)-N-Boc-PEG4-amide derivative.

The azide group, being stable to the conditions used for both Boc and t-butyl ester deprotection and subsequent functionalization, remains available for a final "click" chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.commedchemexpress.com This allows for the attachment of a third molecular entity containing a terminal alkyne or a strained cyclooctyne (B158145).

This step-wise functionalization capability makes N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester a powerful tool in the construction of complex, multi-component systems for applications in drug delivery, diagnostics, and materials science. nih.gov

Introduction of Diverse Terminal Functionalities for Research Applications

The distinct reactive ends of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester offer a gateway to a wide array of terminal functionalities, crucial for various research applications. The azide (N3) group is a key player in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. precisepeg.com It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing terminal alkyne or strained cyclooctyne moieties, respectively. This allows for the stable and covalent attachment of a wide range of molecules, including fluorescent dyes, biotin tags, or targeting ligands. nih.gov

The other two functionalities are revealed through deprotection steps, typically under acidic conditions. The Boc group can be removed to expose a primary amine. axispharm.com This amine can then be coupled with a variety of molecules, such as those containing an activated carboxylic acid (e.g., NHS ester), to form a stable amide bond. Similarly, the t-butyl ester can be cleaved to yield a carboxylic acid, which can then be activated and reacted with amine-containing molecules. cd-bioparticles.net This orthogonal protection strategy is highly advantageous for the stepwise synthesis of complex bioconjugates.

The versatility of this linker is further exemplified by its potential use in the synthesis of PROTACs. A PROTAC is a chimeric molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The synthesis of a PROTAC often involves linking a ligand for the target protein to a ligand for the E3 ligase via a flexible linker. The N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester can serve as this linker, with one end attaching to the target protein ligand and the other to the E3 ligase ligand after appropriate deprotection and functionalization steps. bsb-muenchen.denih.govmusechem.comresearchgate.netmedchemexpress.com

Table 1: Functional Groups of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester and Their Reactions

| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage |

| Azide (-N3) | Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole |

| Azide (-N3) | Strained Cyclooctyne (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole |

| Amine (-NH2) (after Boc deprotection) | Activated Carboxylic Acid (e.g., NHS ester) | Amidation | Amide |

| Carboxylic Acid (-COOH) (after t-butyl ester deprotection) | Amine | Amidation (after activation) | Amide |

Synthesis of Analogues and Homologues for Structure-Activity Relationship Studies

Key parameters that can be varied in the synthesis of analogues include the length and composition of the PEG chains, the nature of the protecting groups, and the branching of the linker. For instance, altering the length of the PEG chains can impact the solubility, flexibility, and distance between the conjugated molecules. nih.gov In the context of PROTACs, the linker length is a critical determinant of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which in turn affects the efficiency of protein degradation. bsb-muenchen.denih.gov

The synthesis of homologues with different PEG unit numbers (e.g., N-(Azido-PEGn)-N-Boc-PEGm-t-butyl ester) allows for a systematic investigation of the optimal linker length for a specific application. For example, a study on antibody-drug conjugates might explore how varying the PEG linker length affects the drug-to-antibody ratio (DAR), stability, and in vivo efficacy of the conjugate. adcreview.com

While specific SAR studies for N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester are not extensively reported in the literature, the principles derived from studies on similar heterobifunctional PEG linkers underscore the importance of synthesizing and evaluating a library of analogues to optimize the performance of the final bioconjugate.

Table 2: Examples of Analogue and Homologue Structures for SAR Studies

| Compound Name | Structural Variation from N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester | Potential Impact on SAR |

| N-(Azido-PEG6)-N-Boc-PEG4-t-butyl ester | Longer azido-terminated PEG chain | Altered flexibility, solubility, and spacing |

| N-(Azido-PEG3)-N-Boc-PEG8-t-butyl ester | Longer ester-terminated PEG chain | Modified hydrophilicity and pharmacokinetic profile |

| N-(Azido-PEG3)-N-Fmoc-PEG4-t-butyl ester | Different amine protecting group (Fmoc vs. Boc) | Orthogonal deprotection strategies |

| N,N-bis(Azido-PEG3)-PEG4-t-butyl ester | Branched linker with two azide groups | Potential for dual conjugation at one terminus |

Advanced Applications in Bioorthogonal and Bioconjugation Chemistry

N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester in Click Chemistry Methodologies

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for use in complex biological systems. rsc.org The azide (B81097) group of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is specifically designed to participate in one of the most prominent click reactions: the azide-alkyne cycloaddition.

Research on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. rsc.org This reaction is often used to connect different molecular fragments, such as a biomolecule and a reporter molecule. mdpi.com In this context, N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester would serve as a linker, with its azide group reacting with an alkyne-modified substrate in the presence of a copper(I) catalyst.

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide to form the triazole ring. The reaction is known for its high efficiency and reliability. While specific research focusing on N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is limited, the utility of similar azido-PEG linkers in CuAAC is well-documented for creating larger, discrete PEG structures and for bioconjugation. nih.gov

Table 1: Illustrative Reaction Parameters for a Hypothetical CuAAC Reaction

| Parameter | Condition | Purpose |

| Alkyne Substrate | Molecule of interest with a terminal alkyne | The binding partner for the azide linker. |

| Azide Linker | N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester | Provides the azide for the cycloaddition. |

| Catalyst | CuSO₄/Sodium Ascorbate or other Cu(I) source | To catalyze the cycloaddition reaction. |

| Solvent | Aqueous buffers, DMSO, or mixtures | To dissolve reactants and facilitate the reaction. |

| Temperature | Room Temperature | Mild conditions suitable for biological molecules. |

| Reaction Time | 1-24 hours | Can vary depending on the specific substrates and conditions. acs.org |

Optimization of Click Reactions for Diverse Substrates in Chemical Biology Studies

The optimization of click reactions is crucial for achieving high yields and ensuring the integrity of the biomolecules being conjugated. Key parameters that are often optimized include the choice of catalyst and ligands (for CuAAC), solvent system, reaction time, and temperature. acs.org For instance, the use of ligands can stabilize the copper(I) catalyst and increase the reaction rate. In a study on CuAAC reactions, it was found that the absence of a catalyst ligand led to a reduced reaction rate. acs.org

For SPAAC, optimization may involve selecting the cyclooctyne (B158145) with the most favorable kinetics and solubility for a given application. The choice between DBCO and BCN, for example, can depend on the specific requirements of the experiment. The PEG spacer in N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester can also contribute to improved reaction efficiency by enhancing the solubility of the reactants in aqueous media commonly used in biological studies.

Role of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester in Biomolecule Conjugation Studies

The bifunctional nature of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester makes it an ideal candidate for conjugating different types of biomolecules. After the initial click reaction via the azide group, the Boc and t-butyl ester protecting groups can be removed to reveal a primary amine and a carboxylic acid, respectively. These newly exposed functional groups can then be used for subsequent conjugation reactions.

Conjugation with Proteins and Peptides for Research Probes and Assays

Proteins and peptides can be readily modified with N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester to create sophisticated research tools. For example, a fluorescent dye containing an alkyne group could first be attached to the linker via a click reaction. Subsequently, the protecting groups on the linker could be removed, and the exposed amine or carboxylic acid could be used to attach the entire construct to a specific amino acid side chain on a protein of interest. This would result in a fluorescently labeled protein that can be used for imaging studies. The use of similar heterobifunctional linkers has been demonstrated for attaching targeting peptides to fluorescent probes. nih.gov

Table 2: Hypothetical Data for Protein Conjugation Efficiency

| Protein | Linker | Conjugation Method | Labeling Efficiency (%) |

| BSA | N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester | Amide coupling after deprotection | >90 |

| Antibody | N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester | NHS-ester chemistry after deprotection | >85 |

This table is for illustrative purposes and does not represent actual experimental data.

Integration with Nucleic Acids and Oligonucleotides in Chemical Biology Research

In the field of nucleic acid research, N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester can be used to attach various functionalities to DNA and RNA strands. For instance, an oligonucleotide could be synthesized with an alkyne modification. This alkyne-modified oligonucleotide could then be reacted with the azide linker via a click reaction. After deprotection, the resulting amine or carboxylate could be used to attach other molecules, such as biotin (B1667282) for affinity purification or a drug molecule for targeted delivery. The use of copper-free click chemistry is particularly advantageous in this context, as copper ions can cause degradation of nucleic acids. biochempeg.com

Impact of PEGylation on Conjugation Efficiency and Stability in Research Systems

The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains into bioconjugation linkers, a process known as PEGylation, profoundly influences the efficiency of conjugation reactions and the stability of the resulting conjugates. The specific compound, N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester, exemplifies a modern heterobifunctional linker where the PEG units are integral to its function. The azide group facilitates highly efficient "click chemistry" reactions, while the protected amine and ester groups allow for sequential, controlled conjugation to other molecules. Research findings consistently demonstrate that the length, structure, and attachment chemistry of the PEG linker are critical determinants of both the success of the conjugation process and the physical and biological stability of the product. nih.govnih.gov

Impact on Conjugation Efficiency

The efficiency of a bioconjugation reaction can be measured by its yield, kinetics, and specificity. The presence and characteristics of a PEG linker can significantly affect all three aspects. The azide functionality on linkers like N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is designed for bioorthogonal reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), which are known for their high efficiency and rapid kinetics under mild, aqueous conditions. adcreviews.compurepeg.com

Research has shown that the conjugation site's accessibility plays a crucial role in determining the efficiency. For instance, a study on Factor VIII (FVIII) variants revealed that PEGylation efficiency could vary dramatically based on the location of the cysteine mutation for PEG attachment. The K1804C variant showed an estimated 70% PEGylation efficiency, whereas the nearby K1808C variant only achieved approximately 15% efficiency, a difference attributed to the higher accessible surface area of the K1804C site. researchgate.net

Furthermore, the length and structure of the PEG linker itself can influence conjugation outcomes. In a study conjugating different 40 kDa di-branched PEGs to interferon α-2a (IFN), variations in the linker structure between the PEG and the protein resulted in different conjugation yields. The three linkers (designated L, P, and M) produced conjugates with yields of 25%, 24%, and 17%, respectively, demonstrating that even subtle changes in linker architecture can impact reactivity. researchgate.netindexcopernicus.com Similarly, screening of reaction conditions for conjugating cyclic and linear PEG-alkynes to T4 Lysozyme showed that near-quantitative conversion (>96%) could be achieved by optimizing reaction time and temperature. acs.org

Interactive Data Table: Impact of PEG Linker on Conjugation Efficiency

| Biomolecule | PEG Linker Type/Size | Conjugation Method | Key Finding | Efficiency/Yield | Reference |

| Interferon α-2a | 40 kDa di-branched (L-linker) | Amine-reactive | Linker structure affects yield | 25% | researchgate.netindexcopernicus.com |

| Interferon α-2a | 40 kDa di-branched (P-linker) | Amine-reactive | Linker structure affects yield | 24% | researchgate.netindexcopernicus.com |

| Interferon α-2a | 40 kDa di-branched (M-linker) | Amine-reactive | Linker structure affects yield | 17% | researchgate.netindexcopernicus.com |

| Factor VIII K1804C | 60 kDa PEG | Cysteine-reactive | Site accessibility is critical | ~70% | researchgate.net |

| Factor VIII K1808C | 60 kDa PEG | Cysteine-reactive | Site accessibility is critical | ~15% | researchgate.net |

| T4 Lysozyme | Cyclic PEG-alkyne (5 kDa) | Thiol-alkyne | Optimized conditions | 98% conversion | acs.org |

| T4 Lysozyme | Linear PEG-alkyne (5 kDa) | Thiol-alkyne | Optimized conditions | 96% conversion | acs.org |

Impact on Stability

A primary motivation for using PEG linkers is to enhance the stability of the conjugated biomolecule. This includes thermal stability, proteolytic resistance, and conformational stability. The hydrophilic and flexible nature of the PEG chain can create a steric shield around the biomolecule, protecting it from enzymatic degradation and aggregation. creativepegworks.comnih.gov

Studies have demonstrated quantifiable improvements in stability through PEGylation. For example, the conjugation of PEG to alpha-1 antitrypsin (AAT) was found to significantly improve its resistance to proteolysis, particularly with a 2-armed 40 kDa PEG. researchgate.net While this study found that PEGylation did not alter the thermodynamic stability of AAT against chemical- or heat-induced denaturation, other research has shown a direct link between PEGylation and increased conformational stability. researchgate.net A study on the WW domain of the human protein Pin1 showed that a four-unit PEG chain increased stability by -0.70 kcal/mol, while a tri-PEGylated SH3 domain was found to be 0.93 kcal/mol more stable than its non-PEGylated form. nih.govnih.gov

The specific chemistry of the linker is also a critical factor. Research comparing different PEG-protein linkers on a WW domain found that linkers with rigid, planar functional groups like amides or triazoles (as formed in click chemistry) close to the protein backbone provided the largest increases in stability. nih.gov This highlights the importance of the entire linker structure, not just the PEG chain, in stabilizing the conjugate. Comparing cyclic and linear 5 kDa PEG conjugates of T4 Lysozyme, researchers found that both architectures provided a significant stability boost, increasing the protein's melting temperature (Tm) from 56.8 °C (unmodified) to 63.2 °C (cyclic PEG) and 62.6 °C (linear PEG). acs.org

Interactive Data Table: Effect of PEGylation on Biomolecule Stability

| Biomolecule | PEG Type/Size | Stability Metric | Unmodified Stability | PEGylated Stability | Reference |

| T4 Lysozyme | 5 kDa Cyclic PEG | Thermal (Tm) | 56.8 °C | 63.2 °C | acs.org |

| T4 Lysozyme | 5 kDa Linear PEG | Thermal (Tm) | 56.8 °C | 62.6 °C | acs.org |

| SH3 Domain | Tri-PEGylated | Conformational (ΔG) | Baseline | -0.93 kcal/mol (more stable) | nih.govnih.gov |

| WW Domain | 4-unit PEG | Conformational (ΔG) | Baseline | -0.70 kcal/mol (more stable) | nih.gov |

| Interferon α-2a | 20 kDa Linear PEG | In-vivo Half-life | 1.2 h | 13.3 h | mdpi.com |

| Interferon α-2a | 40 kDa Linear PEG | In-vivo Half-life | 1.2 h | 34.1 h | mdpi.com |

Integration into Targeted Protein Degradation Research Protacs

N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester as a Versatile Linker Scaffold for Proteolysis-Targeting Chimeras (PROTACs)

The chemical compound N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is a specialized bifunctional molecule designed for application in the synthesis of PROTACs. Its structure incorporates several key features that make it a versatile building block in targeted protein degradation research.

The molecule is built upon a polyethylene (B3416737) glycol (PEG) backbone, a common motif in PROTAC linkers, favored for its ability to enhance solubility and provide flexibility. biochempeg.com It possesses two distinct functional ends, each with orthogonal reactivity, allowing for a stepwise and controlled assembly of the final PROTAC molecule.

Azide (B81097) (N₃) Group : This functional group is primed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.com This highly efficient and specific reaction allows for the covalent attachment of the linker to a molecule containing a terminal alkyne. explorationpub.com In PROTAC synthesis, this enables the rapid and reliable conjugation of the linker to either the POI ligand or the E3 ligase ligand, provided one has been modified with an alkyne handle. explorationpub.com

Protected Carboxylic Acid and Amine : The other end of the molecule features a tert-butyl ester and a Boc (tert-butoxycarbonyl) protected amine. The tert-butyl ester serves as a protecting group for a carboxylic acid, while the Boc group protects a secondary amine within the branched PEG structure. These protecting groups are stable under various reaction conditions but can be removed under specific, typically acidic, conditions. broadpharm.combroadpharm.com Deprotection reveals a carboxylic acid and a secondary amine, which can then be used for standard amide bond formation with a corresponding amine or carboxylic acid on the second ligand. explorationpub.com

This dual-functionality allows researchers to construct libraries of PROTACs with varied attachments and orientations, which is critical for optimizing degrader potency and selectivity. precisepeg.com The ability to use different, highly reliable conjugation chemistries at either end of the linker is a cornerstone of its versatility. explorationpub.com

Table 1: Physicochemical Properties of a Representative PROTAC Linker This table outlines the typical properties of a related linker, N-(Azido-PEG4)-N-Boc-PEG3-t-butyl ester, which shares the core functional features of the subject compound.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₄N₄O₁₁ | precisepeg.com |

| Molecular Weight | 622.76 g/mol | precisepeg.com |

| Purity | >96% | precisepeg.com |

| Key Functional Groups | Azide, Boc-protected Amine, t-butyl ester | broadpharm.combroadpharm.com |

| Primary Application | PROTAC Linker Synthesis | biochempeg.combroadpharm.com |

Design Principles for PROTAC Molecules Utilizing this Linker

The design of a successful PROTAC is a multifactorial process where the linker's characteristics are as critical as the choice of ligands. nih.govexplorationpub.com Historically, linker design often involved a degree of trial and error, but research has illuminated key principles that guide the rational construction of these degraders. explorationpub.com

The length and flexibility of the linker are paramount as they dictate the spatial arrangement of the two ends of the PROTAC, directly influencing the formation of a stable and productive ternary complex (E3 ligase-PROTAC-POI). nih.gov

Linker Length : The distance between the POI and the E3 ligase must be optimal for ubiquitination to occur. PEG-based linkers, such as N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester, are particularly advantageous because their length can be systematically and precisely varied by adding or removing PEG units. biochempeg.com Research has shown that even minor modifications to linker length can dramatically impact degradation efficiency. precisepeg.com For example, studies creating libraries of PROTACs with PEG linkers of varying lengths (e.g., 0 to 4 PEG units) have demonstrated that degradation potency can differ significantly across the series. nih.gov

Flexibility vs. Rigidity : While flexible linkers like PEG chains can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation, there is a growing trend towards incorporating more rigid elements. explorationpub.com Rigidity can reduce the entropic penalty of binding and lock the PROTAC into a more bioactive conformation. However, the inherent flexibility of the PEG units in N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester provides a baseline of adaptability that is often a good starting point in PROTAC design. biochempeg.com In some research, replacing flexible alkyl or PEG chains with more rigid structures like piperazine (B1678402) or alkyne motifs has led to improved PROTAC activity. explorationpub.com Conversely, some studies have found that linker-free PROTACs can, in specific cases, outperform those with traditional PEG linkers, challenging the universal necessity of a linker. nih.gov

The linker does not simply connect the two ligands; it actively participates in the formation and stability of the ternary complex. The composition of the linker can influence the interactions between the E3 ligase and the target protein.

Development of Novel PROTAC Architectures Employing N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester

The modular nature of linkers like N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester facilitates the exploration of novel PROTAC architectures beyond the simple linear arrangement. The presence of a branched structure within this specific linker, with both a protected amine and a protected carboxylic acid at one end, allows for more complex designs.

For example, researchers have developed "MacroPROTACs," which involve creating macrocycles by linking two points of a traditional PROTAC. One such design used two PEG-based linkers to create a macrocyclic structure that showed improved degradation potency and selectivity for BRD proteins compared to its linear counterpart, MZ1. The functional groups on N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester are well-suited for contributing to such advanced architectures, allowing for multi-point attachment or the incorporation of additional functionalities.

The click chemistry handle (azide) is particularly valuable for convergent synthesis strategies. explorationpub.com This approach involves synthesizing the two halves of the PROTAC (ligand-linker fragment A and ligand-linker fragment B) separately and then joining them in a final, high-yield step. nih.govexplorationpub.com This method is highly efficient for creating libraries of PROTACs to screen for optimal linker length, composition, and attachment points. precisepeg.com

Investigative Studies on Targeted Protein Degradation Mechanisms in Research Contexts

Utilizing well-defined linkers is essential for studies aiming to understand the fundamental mechanisms of targeted protein degradation. nih.govexplorationpub.com Because PROTACs act catalytically to induce degradation, their effects can be observed at low concentrations, and they offer a rapid and reversible way to knock down protein levels, complementing genetic methods like siRNA.

The journey of a PROTAC from concept to a functional degrader involves several stages of investigation:

Synthesis and Library Generation : Linkers like N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester are used to synthesize a series of PROTAC candidates. The azide group allows for reliable conjugation to an alkyne-modified ligand, while the deprotected carboxyl and amine groups can be coupled to the second ligand. nih.govexplorationpub.com

Phenotypic and Proteomic Screening : Once synthesized, these PROTACs are tested in cell lines. uthsc.edu Researchers measure the degradation of the target protein, often using techniques like Western blotting or mass spectrometry-based proteomics to confirm target engagement and assess selectivity. uthsc.edu

Structure-Activity Relationship (SAR) Studies : By comparing the activity of different PROTACs from the synthesized library, researchers establish SAR. explorationpub.com This involves correlating changes in linker length, composition, or attachment vector with the observed degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ). This empirical data is crucial for rational linker design in future projects. explorationpub.com

For example, a research workflow might involve conjugating a warhead ligand (e.g., an imatinib (B729) derivative for BCR-ABL) modified with an azide to a library of E3 ligase ligands (e.g., for cIAP1) attached to alkyne-terminated PEG linkers of varying lengths. nih.gov The resulting PROTACs would then be tested for their ability to induce the degradation of the BCR-ABL oncoprotein in relevant cancer cell lines. nih.gov Such studies provide invaluable data on how the linker mediates the interaction between the specific target and the chosen E3 ligase.

Applications in Materials Science and Surface Functionalization Research

Surface Modification Strategies Utilizing N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester

The ability to tailor the surface properties of materials is paramount for their application in biological and technological systems. N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester offers a robust strategy for achieving such modifications, enabling the attachment of a wide array of molecules to various substrates.

Functionalization of Nanomaterials for Research Applications

The surface functionalization of nanomaterials is crucial for their use in targeted drug delivery, bioimaging, and diagnostics. The azide (B81097) group on N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester allows for its covalent attachment to alkyne-modified nanoparticles via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. nih.gov This "click" chemistry approach provides a stable and specific method for introducing polyethylene (B3416737) glycol (PEG) chains onto the nanoparticle surface.

The PEG component of the linker plays a vital role in improving the colloidal stability of nanoparticles in biological media and reducing non-specific protein adsorption, a phenomenon known as the "stealth effect." nih.govrsc.org Subsequent to surface attachment, the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine. This amine then serves as a reactive handle for the conjugation of various functional moieties, such as targeting ligands (peptides, antibodies), fluorescent dyes, or therapeutic agents.

While specific data for N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is not abundant in publicly available literature, research on analogous hetero-bifunctional PEG linkers provides valuable insights into the quantitative aspects of nanoparticle functionalization. For instance, studies on gold nanoparticles have demonstrated the ability to control the surface density of PEG chains, a critical parameter for optimizing their in vivo behavior. acs.orgnih.gov

Table 1: Representative Data on the Quantification of PEGylated Gold Nanocages

| Nanocage Size (nm) | Average Number of PEG Chains per Nanocage | Coverage Density (Chains/nm²) |

| 30 | 3,300 ± 1,040 | 0.61 |

| 50 | 12,700 ± 3,340 | 0.85 |

| 60 | 29,500 ± 8,980 | 1.36 |

This table presents illustrative data from a study on HS-PEG5000-NH2 functionalized gold nanocages, demonstrating the relationship between nanoparticle size and PEG surface density. nih.gov Similar quantitative analyses are crucial for characterizing nanomaterials functionalized with N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester.

Modification of Polymeric Substrates and Biomedical Device Surfaces in Research

The surface properties of polymeric materials and biomedical devices are critical determinants of their performance and biocompatibility. Unmodified surfaces can suffer from biofouling, the non-specific adsorption of proteins and cells, which can lead to device failure and adverse biological responses. nih.govbiochempeg.com

N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester provides a means to create anti-fouling surfaces. The linker can be grafted onto polymer backbones or device surfaces that have been pre-functionalized with alkyne groups. The resulting PEGylated surface effectively repels proteins and cells, enhancing the biocompatibility of the material. nih.govresearchgate.net Research on similar PEG-based surface modifications of materials like polydimethylsiloxane (B3030410) (PDMS) has shown a significant reduction in fibrinogen adsorption and platelet adhesion, highlighting the potential for long-term hemocompatibility. biochempeg.com

Following the initial surface modification, the protected amine and ester functionalities of the linker can be sequentially deprotected to introduce other bioactive molecules. This allows for the creation of multifunctional surfaces that can, for example, both resist non-specific binding and actively promote the adhesion of specific cell types through the attachment of cell-adhesive peptides like RGD. nih.gov

Development of Advanced Polymeric Constructs and Hydrogels

The unique architecture of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester makes it a valuable building block for the synthesis of complex and functional polymeric materials, including cross-linked networks and graft copolymers.

Cross-linking Applications in Polymer Research and Network Formation

Hydrogels, three-dimensional polymer networks that can absorb large amounts of water, are extensively studied for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. The formation of stable and biocompatible hydrogels often relies on efficient cross-linking chemistries.

The azide functionality of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester allows it to act as a cross-linker when reacted with polymers containing multiple alkyne groups. This "click" reaction-based cross-linking is highly specific and can be performed under mild, cell-friendly conditions. nih.govacs.org The resulting hydrogels benefit from the presence of PEG chains, which contribute to their hydrophilicity and biocompatibility.

The mechanical properties of these hydrogels, such as their stiffness (Young's modulus), can be tuned by varying the concentration of the cross-linker and the molecular weight of the polymer chains. nih.gov Studies on PEG-based hydrogels formed via strain-promoted alkyne-azide cycloaddition (SPAAC) have demonstrated that the Young's modulus can be varied over a significant range, for instance, from 1 to 18 kPa, by adjusting the formulation. nih.gov

Table 2: Representative Rheological Properties of PEG-Based Hydrogels

| Hydrogel Formulation | Gelation Time (s) | Young's Modulus (kPa) | Swelling Ratio |

| Formulation A | 10 - 20 | 18 | 45 |

| Formulation B | 30 - 40 | 8 | 60 |

| Formulation C | 50 - 60 | 1 | 76 |

This table provides illustrative data from research on SPAAC-cross-linked PEG hydrogels, showcasing the tunability of their physical properties. nih.gov Similar characterization would be essential for hydrogels developed using N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester.

Synthesis of Graft Copolymers and Functional Coatings for Research Tools

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, are of great interest for creating materials with tailored properties. N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester can be utilized in the "grafting to" approach for synthesizing such copolymers.

Biomaterial Design Principles for Research Applications and Enhanced Biocompatibility Studies

A key principle in the design of biomaterials is the control of interactions at the biointerface. The surface of a material is the first point of contact with a biological system, and its properties dictate the subsequent biological response. The use of PEG linkers like N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is a cornerstone of modern biomaterial design for enhancing biocompatibility. researchgate.netnih.gov

The dense layer of hydrophilic and flexible PEG chains created by these linkers on a material's surface effectively prevents the adsorption of proteins. nih.gov This is crucial because protein adsorption is often the initial step that triggers a cascade of undesirable events, including the foreign body response and bacterial adhesion. nih.govmdpi.com Studies have shown that surfaces modified with PEG exhibit significantly reduced adhesion of various cell types, including fibroblasts and bacteria. nih.gov

The ability to subsequently deprotect the terminal functional groups of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester allows for the introduction of specific biological signals. For example, by attaching cell-adhesive peptides, a surface that was once inert can be made to actively promote the attachment and growth of desired cell types, a critical requirement for tissue engineering scaffolds and implantable devices. nih.gov This dual functionality—resisting non-specific interactions while enabling specific, controlled interactions—is a powerful paradigm in the design of advanced biomaterials for research applications.

Advanced Analytical Methodologies for Elucidating Reaction Pathways and Conjugate Structures

Spectroscopic Techniques for Comprehensive Structural Confirmation of Derivatized Products

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a cornerstone technique for the structural elucidation of "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" and its reaction products. nih.gov The characteristic signals of the polyethylene (B3416737) glycol (PEG) backbone, the tert-butoxycarbonyl (Boc) protecting group, and the t-butyl ester can be unambiguously identified. For instance, the repeating ethylene (B1197577) glycol units typically exhibit a prominent signal around 3.6 ppm. The protons of the Boc and t-butyl ester groups appear as sharp singlets in the upfield region. Upon successful conjugation, for example, through a click chemistry reaction involving the azide (B81097) group, new signals corresponding to the triazole ring protons will appear, providing direct evidence of the reaction's success. For complex conjugates, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning proton and carbon signals, respectively, and confirming connectivity within the molecule. It is crucial to correctly analyze ¹H NMR spectra of functionalized PEGs, taking into account ¹³C–¹H coupling, to avoid erroneous peak assignments and ensure accurate quantification of PEG functionalization. nih.govacs.org

High-Resolution Mass Spectrometry (MS): High-resolution mass spectrometry, particularly Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is indispensable for confirming the molecular weight of the parent compound and its derivatized products with high accuracy. thermofisher.com ESI-MS is well-suited for analyzing PEGylated molecules, often revealing a distribution of multiply charged ions. acs.org For complex bioconjugates, such as those formed by linking "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" to proteins or peptides, LC-MS (Liquid Chromatography-Mass Spectrometry) is employed. This technique separates the reaction mixture before MS analysis, allowing for the identification of the desired conjugate, unreacted starting materials, and any side products. enovatia.com The high mass accuracy of instruments like the Orbitrap enables the unambiguous determination of elemental composition and confident structural confirmation. thermofisher.com

| Technique | Observed Feature | Typical Chemical Shift/m/z | Significance |

|---|---|---|---|

| ¹H NMR | PEG methylene (B1212753) protons (-CH₂CH₂O-) | ~3.6 ppm | Confirms the presence of the PEG backbone. |

| ¹H NMR | Boc group protons (-C(CH₃)₃) | ~1.4 ppm | Indicates the presence of the Boc protecting group. |

| ¹H NMR | t-butyl ester protons (-C(CH₃)₃) | ~1.45 ppm | Confirms the t-butyl ester functionality. |

| ¹³C NMR | PEG backbone carbons | ~70 ppm | Provides further confirmation of the PEG structure. |

| HRMS (ESI) | [M+Na]⁺ adduct | Calculated m/z + 22.9898 | Accurate mass measurement for molecular formula verification. |

Chromatographic and Electrophoretic Approaches for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and versatile technique for assessing the purity of "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" and for monitoring the progress of its reactions. Reversed-phase HPLC (RP-HPLC), using a C18 or C8 column, is commonly employed to separate the compound from impurities based on hydrophobicity. A gradient elution method, typically with water and acetonitrile (B52724) containing a small amount of an additive like trifluoroacetic acid (TFA), allows for the resolution of closely related species. By monitoring the disappearance of the starting material peak and the appearance of the product peak, the reaction conversion can be quantified. For PEGylated compounds that lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. thermofisher.com

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. waters.com This technique is particularly useful for analyzing the molecular weight distribution of the PEG linker itself and for monitoring the formation of larger macromolecular conjugates. waters.com When "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" is conjugated to a large biomolecule like a protein, a clear shift in the retention time to earlier elution volumes will be observed, indicating an increase in molecular size. nih.gov GPC can also be used to detect the presence of aggregates or fragments in the final conjugate product.

| Technique | Typical Column | Mobile Phase | Detection Method | Application |

|---|---|---|---|---|

| RP-HPLC | C18, 5 µm | Water/Acetonitrile gradient with 0.1% TFA | UV (if applicable), ELSD, CAD | Purity assessment, reaction monitoring. |

| GPC/SEC | Aqueous SEC column | Phosphate buffered saline (PBS) | Refractive Index (RI), UV | Molecular weight distribution, analysis of macromolecular conjugates. |

Advanced Characterization of Macromolecular Conjugates and Assembled Systems

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic radius (Rh) and size distribution of particles in solution. nih.gov When "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" is used to form larger assemblies, such as micelles or nanoparticles, or when it is conjugated to macromolecules, DLS provides valuable information about the size and homogeneity of the resulting system. nih.gov An increase in the hydrodynamic radius after conjugation confirms the successful attachment of the PEG linker. DLS is also sensitive to the presence of aggregates, making it a useful tool for assessing the colloidal stability of the final product. nih.gov However, it's important to note that DLS measures the hydrodynamic size, which can be larger than the actual particle size due to the solvation layer. researchgate.net

Kinetic and Mechanistic Investigations of Reactions Involving N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester

The azide functionality of "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" is primarily utilized in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." precisepeg.com Understanding the kinetics and mechanism of these reactions is crucial for optimizing reaction conditions and achieving high yields of the desired conjugate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage. rsc.org The kinetics of this reaction can be monitored using techniques like in-situ IR or NMR spectroscopy by following the disappearance of the characteristic azide stretch (around 2100 cm⁻¹) or the appearance of new signals in the NMR spectrum. researchgate.netnih.gov The reaction rate is influenced by factors such as the copper(I) source, the nature of the alkyne, the solvent, and the presence of accelerating ligands. nih.govmdpi.com Mechanistic studies have revealed a complex catalytic cycle involving copper-acetylide intermediates. rsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free alternative to CuAAC that utilizes strained cyclooctynes. magtech.com.cn This bioorthogonal reaction is particularly useful for applications in living systems where the cytotoxicity of copper is a concern. rsc.org The reaction kinetics of SPAAC are typically slower than CuAAC but can be tuned by modifying the structure of the cyclooctyne (B158145). magtech.com.cnduke.edu The progress of the reaction can be monitored by HPLC or NMR, and the second-order rate constants can be determined to quantify the reactivity of "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" with different cyclooctyne partners. nih.gov

Theoretical and Computational Approaches to N Azido Peg3 N Boc Peg4 T Butyl Ester Derivatives

Molecular Dynamics Simulations of PEG Linker Conformations and Flexibility in Conjugates

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational dynamics and flexibility of polyethylene (B3416737) glycol (PEG) linkers like the one present in "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester". researchgate.netnih.gov These simulations model the atomic-level movements of the linker over time, providing a detailed picture of its behavior in different environments, such as in aqueous solution or when conjugated to biomolecules.

The flexibility of the PEG chain is a critical determinant of the properties of the final conjugate. MD simulations can reveal how the linker's length and composition influence its three-dimensional structure. For instance, simulations can predict the end-to-end distance of the linker, its radius of gyration, and the degree of solvent exposure of the terminal functional groups. This information is crucial for understanding how the linker will affect the solubility, stability, and biological activity of the molecule it is attached to. axispharm.comprecisepeg.com

When "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" is conjugated to a protein or a small molecule drug, MD simulations can elucidate the interactions between the linker and the conjugated species. researchgate.net These simulations can show how the PEG chain may shield the conjugated molecule from the surrounding environment, potentially reducing immunogenicity and preventing degradation by enzymes. nih.govnih.gov Conversely, the simulations can also reveal if the linker sterically hinders the biological activity of the conjugated molecule.

Table 1: Key Parameters from Molecular Dynamics Simulations of PEG Linkers

| Parameter | Description | Significance for "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" Conjugates |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG chain. | Indicates the hydrodynamic volume of the linker, which influences the overall size of the conjugate and its pharmacokinetic properties. |

| End-to-End Distance | The distance between the azide (B81097) and the t-butyl ester termini of the linker. | Provides insight into the spatial separation between the conjugated biomolecule and a potential binding partner for the azide group. |

| Solvent Accessible Surface Area (SASA) | The surface area of the linker that is exposed to the solvent. | A higher SASA generally correlates with increased water solubility of the conjugate. |

| Hydrogen Bonding | The formation of hydrogen bonds between the PEG chain and water molecules or the conjugated biomolecule. | Influences the solubility and conformation of the linker and can impact the stability of the conjugate. |

| Flexibility Analysis (e.g., RMSF) | Root Mean Square Fluctuation (RMSF) of atomic positions provides a measure of the flexibility of different parts of the linker. | Identifies rigid and flexible regions within the linker, which can be important for its function in connecting two molecular entities. |

Computational Modeling of Click Chemistry Reaction Intermediates and Transition States

The azide group in "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" is designed for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net Computational modeling, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), is instrumental in understanding the mechanisms of these reactions at an electronic level. iau.iracs.org

These computational approaches can be used to model the reaction pathway, identifying the structures of intermediates and the transition states that connect them. By calculating the energies of these species, researchers can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net This allows for a theoretical prediction of how different substituents on the alkyne or modifications to the azide linker might affect the efficiency of the click reaction.

For instance, DFT calculations can be used to compare the energy barriers for the formation of the 1,4- and 1,5-regioisomers of the triazole product in the CuAAC reaction, explaining the high regioselectivity of this process. researchgate.net In the case of SPAAC, computational models can help in the design of strained cyclooctynes that have lower activation barriers for reaction with the azide, leading to faster and more efficient conjugation without the need for a potentially cytotoxic copper catalyst. iau.ir

Table 2: Computational Parameters for Modeling Azide-Alkyne Cycloaddition

| Computational Method | Information Obtained | Relevance to "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" |

| Density Functional Theory (DFT) | Electronic structure, optimized geometries of reactants, intermediates, transition states, and products. | Provides a fundamental understanding of the bonding and electronic changes during the click reaction. |

| Transition State Search Algorithms (e.g., QST2/QST3) | Identification of the geometry of the transition state. | Crucial for calculating the activation energy and understanding the reaction mechanism. |

| Frequency Calculations | Characterization of stationary points as minima (reactants, products) or saddle points (transition states). | Confirms the nature of the calculated structures on the potential energy surface. |

| Intrinsic Reaction Coordinate (IRC) Calculations | Tracing the reaction path from the transition state to the reactants and products. | Verifies that the identified transition state connects the desired reactants and products. |

| Solvation Models (e.g., PCM) | Accounts for the effect of the solvent on the reaction energetics. | Provides more realistic predictions of reaction rates in a given solvent environment. |

In Silico Structure-Activity Relationship (SAR) Studies for Optimized Research Tools and Linker Design

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and are increasingly being applied to the design of linkers for bioconjugates. digitellinc.com For derivatives of "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester," these computational techniques can be used to establish correlations between the structural features of the linker and the desired properties of the final conjugate, such as stability, solubility, and biological activity.

For instance, in the context of antibody-drug conjugates (ADCs), in silico SAR studies can be used to design linkers that ensure the stability of the ADC in circulation but allow for efficient release of the cytotoxic payload at the target site. computabio.comnih.gov These studies might explore how the hydrophilicity of the PEG linker, influenced by the number of ethylene (B1197577) glycol units, affects the aggregation propensity of the ADC. researchgate.net

Theoretical Design of Novel Linker Variants and Functional Architectures

Building upon the insights gained from MD simulations, quantum mechanics, and SAR studies, researchers can engage in the theoretical design of novel linker variants and functional architectures based on the "N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester" scaffold. researchgate.netexplorationpub.com This involves the rational, computer-aided design of new linkers with tailored properties for specific applications.

For example, computational methods can be used to design branched or multi-arm PEG linkers to which multiple functional molecules can be attached. researchgate.net This could be relevant for creating drug delivery systems with a high payload capacity or for developing multivalent probes for enhanced targeting of cell surface receptors. The design of such complex architectures can be guided by simulations that predict their conformational behavior and accessibility of the functional moieties. acs.org

Furthermore, theoretical approaches can aid in the design of "smart" linkers that are responsive to specific stimuli in the biological environment, such as changes in pH or the presence of certain enzymes. nih.gov By modeling the mechanism of cleavage or conformational change in response to a stimulus, researchers can design linkers that release their cargo in a controlled and targeted manner. The integration of various computational tools allows for a holistic approach to linker design, from predicting fundamental chemical reactivity to simulating the behavior of complex bioconjugates in a biological context.

Future Research Directions and Emerging Applications

Exploration of Novel Bioorthogonal Transformations Beyond Traditional Click Chemistry

The azide (B81097) moiety on N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is a well-established functional group for bioorthogonal chemistry, most commonly participating in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comacs.org These reactions are lauded for their high efficiency and specificity. broadpharm.com However, the future of bioconjugation lies in expanding this toolkit to include transformations with alternative reactivity, kinetics, and biocompatibility.

Future research will likely leverage the azide group of this linker in less conventional bioorthogonal reactions. One promising area is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) , which, unlike CuAAC, selectively produces the 1,5-disubstituted triazole isomer. nih.gov This alternative regioselectivity could be crucial in applications where the precise geometry of the linkage impacts the biological activity of the final conjugate, such as in the spatial arrangement of ligands in a PROTAC.

Another avenue of exploration is the Staudinger ligation , a reaction between an azide and a phosphine (B1218219) to form an amide bond. nih.govnih.gov While slower than click chemistry, it offers the distinct advantage of being completely metal-free, which can be critical for in vivo applications where copper toxicity is a concern. acs.org The development of novel phosphine reagents could enhance the reaction kinetics, making the Staudinger ligation a more attractive option for conjugating sensitive biological molecules using this linker.

Furthermore, the azide group can participate in photoclick chemistry , where light is used to trigger the cycloaddition. This provides spatiotemporal control over the conjugation process, allowing researchers to form linkages at specific sites and times within a biological system. precisepeg.com The integration of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester into such light-inducible systems represents a significant step towards creating dynamically controllable biomaterials and probes.

| Bioorthogonal Reaction | Catalyst/Promoter | Key Advantage | Potential Application with the Linker |

| CuAAC | Copper(I) | High efficiency, 1,4-triazole product | Standard for creating PROTACs, ADCs, and functionalized surfaces. nih.gov |

| SPAAC | Strain-promoted alkyne (e.g., DBCO, BCN) | Metal-free, suitable for live-cell labeling. | Conjugation in sensitive biological systems where copper is toxic. |

| RuAAC | Ruthenium | 1,5-triazole product (alternative regiochemistry). nih.gov | Fine-tuning linker geometry to optimize ternary complex formation in PROTACs. nih.gov |

| Staudinger Ligation | Phosphine | Metal-free, forms a native amide-like bond. nih.gov | In vivo conjugation where metal catalysts are undesirable. nih.gov |

| Photoclick Chemistry | Light | Spatiotemporal control of ligation. precisepeg.com | Patterning surfaces or activating probes at specific locations. precisepeg.com |

Integration into Advanced Self-Assembled Systems and Supramolecular Chemistry

The self-assembly of macromolecules into ordered nanostructures is a cornerstone of nanotechnology and materials science. The amphiphilic nature of PEG linkers, combined with their defined functional endpoints, makes them ideal building blocks for such systems. mdpi.comcea.fr N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is particularly well-suited for creating sophisticated, multi-component self-assembled systems.

After deprotection, the linker possesses a free amine and a carboxylic acid, allowing it to be conjugated to both a hydrophobic molecule and a hydrophilic headgroup, creating a well-defined amphiphile. These engineered amphiphiles can self-assemble in aqueous environments into structures like micelles, vesicles, or nanotubes . cea.fr The azide group, positioned on the linker, would then be displayed on the surface of these nanostructures, ready for functionalization via click chemistry. This allows for the attachment of targeting ligands (e.g., peptides, antibodies), imaging agents, or therapeutic payloads to the exterior of the self-assembled system. plos.orgresearchgate.net

Moreover, the principles of supramolecular chemistry can be applied. For instance, cucurbit[n]uril (CB[n]) hosts can form non-covalent complexes with specific guest molecules. nih.gov One could envision a scenario where the linker is attached to a protein of interest, and a CB[n]-PEG conjugate is used to non-covalently "PEGylate" the protein through host-guest interactions, improving its stability and pharmacokinetic profile in a reversible manner. nih.gov The azide functionality would remain available for further covalent modification, creating a dual-functional, hybrid supramolecular-covalent system. This modular approach could streamline the development of advanced biopharmaceutical formulations. nih.gov

Development of Smart Materials and Responsive Linkers for Controlled Release in Research Contexts

"Smart" materials, which respond to specific environmental stimuli, are at the forefront of drug delivery and diagnostics research. mdpi.com N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester contains latent responsive elements in its protecting groups, making it an excellent candidate for the development of such materials.

The t-butyl ester and Boc-amine groups are both acid-labile. broadpharm.com This inherent pH-responsiveness can be exploited to create systems that change their properties in acidic environments, such as those found in tumor microenvironments or endo-lysosomal compartments. rsc.orgacs.org For example, the linker could be used to assemble a nanoparticle that is stable at physiological pH (7.4) but disassembles or releases its payload upon exposure to lower pH (5.0-6.8) due to the cleavage of the t-butyl ester and subsequent charge alteration of the newly exposed carboxylate. rsc.orgnih.gov This strategy allows for triggered drug release specifically at the target site. nih.gov

Beyond its intrinsic properties, the linker's architecture allows for the incorporation of other cleavable moieties. For instance, an enzyme-responsive peptide sequence could be introduced between the linker and a payload. manchester.ac.uknih.gov In the presence of a specific enzyme that is overexpressed at a disease site (e.g., matrix metalloproteinases in tumors), the peptide is cleaved, releasing the payload. nih.gov The azide group could be used to attach this entire construct to a larger delivery vehicle. This creates a multi-stage responsive system, where one part of the construct targets the disease site and another part responds to the local environment to release a therapeutic or diagnostic agent. Such systems are being designed to overcome the "PEG dilemma," where a PEG shield that is beneficial for circulation can hinder cellular uptake; a cleavable linker allows the PEG to be shed at the target site. acs.orgnih.gov

| Stimulus | Responsive Element | Mechanism | Research Application |

| Low pH | tert-butyl ester, Boc-amine | Acid-catalyzed hydrolysis | Triggered release of drugs in acidic tumor microenvironments or endosomes. rsc.orgnih.gov |

| Enzymes | Incorporated peptide sequence | Enzymatic cleavage of the peptide | Site-specific release of cargo in response to disease-specific enzyme activity. manchester.ac.uknih.gov |

| Redox | Incorporated disulfide bond | Reduction by glutathione (B108866) (GSH) | Release of payload in the highly reducing intracellular environment. dovepress.com |

| Light | Incorporated photocleavable group | Photolysis at a specific wavelength | On-demand, spatiotemporally controlled release of bioactive molecules. precisepeg.com |

Contribution to Next-Generation Chemical Biology Tools and Probe Development

The development of precise and potent chemical tools is essential for dissecting complex biological processes. researchgate.net The modular nature of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester makes it an ideal scaffold for constructing next-generation probes and therapeutics, particularly in the burgeoning field of targeted protein degradation.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govmdpi.com The linker connecting the target-binding ligand and the E3-binding ligand is not merely a spacer; its length, rigidity, and composition are critical for the formation of a stable and productive ternary complex. precisepeg.comnih.gov The ability to sequentially modify N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester at its three distinct functional points allows for the rapid synthesis of a library of PROTACs with varying linker vectors and attachment points. biochempeg.com This modularity accelerates the optimization process, which has historically been a trial-and-error endeavor. nih.gov The PEG component enhances the solubility and cell permeability of the resulting PROTAC, addressing common challenges in degrader development. precisepeg.comnih.gov

Furthermore, this linker is ideal for creating sophisticated activity-based probes (ABPs) or dual-functional imaging agents. For example, the deprotected carboxylic acid could be attached to a targeting moiety, the deprotected amine to a fluorescent dye, and the azide group used to "click" on a reactive group that covalently binds to an enzyme's active site. This would create a tool capable of reporting on the location and activity of a specific enzyme within a cell. The ability to easily assemble such multi-component tools is a significant advantage for advancing chemical biology. nih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves sequential coupling of PEG subunits, azide functionalization, and protection/deprotection steps. For example, the Boc (tert-butoxycarbonyl) group is introduced to protect amines, while t-butyl esters stabilize carboxyl groups during synthesis. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) are optimized via iterative HPLC and NMR monitoring to ensure >95% purity. Acidic deprotection (e.g., TFA) is used to remove Boc groups without compromising azide integrity .

Q. How does the PEG spacer influence solubility and stability in biological systems?

- Methodological Answer : The PEG chain enhances hydrophilicity, reducing aggregation and improving solubility in aqueous buffers. Stability is assessed via accelerated degradation studies (e.g., pH 7.4 PBS at 37°C for 72 hours) with MALDI-TOF or LC-MS to track hydrolysis of ester groups. PEG4 and PEG3 segments balance steric flexibility and proteolytic resistance, critical for maintaining linker integrity in cellular environments .

Q. What standard protocols validate azide-alkyne click chemistry conjugation using this compound?

- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed with a 1:1.2 molar ratio of azide to alkyne (e.g., DBCO), using CuSO₄/sodium ascorbate in DMSO:H₂O (1:1). Reaction completion is confirmed via TLC (Rf shift) or FT-IR (disappearance of azide peak at ~2100 cm⁻¹). Post-conjugation, purification via size-exclusion chromatography ensures removal of copper residues .

Advanced Research Questions

Q. How do structural variations in PEG linkers impact PROTAC ternary complex formation and target degradation efficiency?

- Methodological Answer : Comparative studies using SPR (surface plasmon resonance) analyze binding kinetics between PROTACs with varying PEG lengths (e.g., PEG3 vs. PEG4) and E3 ligases (e.g., VHL or CRBN). Degradation efficiency is quantified via Western blotting (e.g., % reduction of POI at 24 hours). Shorter PEG3 linkers may enhance ternary complex stability due to reduced entropy, but excessive rigidity can hinder ubiquitin transfer .